N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Drug Discovery Physicochemical Profiling SAR Analysis

N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900289-22-7) is a fully synthetic, small-molecule member of the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in kinase inhibitor discovery. The compound is defined by a central fused heterocyclic core bearing a C5 tert-butyl group, a C3 4-chlorophenyl substituent, and a C7 sec-butylamine side chain.

Molecular Formula C20H25ClN4
Molecular Weight 356.9 g/mol
Cat. No. B12203087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC20H25ClN4
Molecular Weight356.9 g/mol
Structural Identifiers
SMILESCCC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)Cl)C(C)(C)C
InChIInChI=1S/C20H25ClN4/c1-6-13(2)23-18-11-17(20(3,4)5)24-19-16(12-22-25(18)19)14-7-9-15(21)10-8-14/h7-13,23H,6H2,1-5H3
InChIKeyGUSSSKCSJCBFMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine – Core Identity and Chemical Class


N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900289-22-7) is a fully synthetic, small-molecule member of the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in kinase inhibitor discovery [1]. The compound is defined by a central fused heterocyclic core bearing a C5 tert-butyl group, a C3 4-chlorophenyl substituent, and a C7 sec-butylamine side chain. Its molecular formula is C20H25ClN4 with a molecular weight of approximately 356.9 g/mol . As a research-grade chemical, it is primarily sourced from specialty chemical suppliers for preclinical target identification and structure-activity relationship (SAR) studies, rather than as an approved therapeutic agent.

Procurement Risk Alert: Why Pyrazolo[1,5-a]pyrimidine Analogs Cannot Be Casually Substituted for N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine


Within the pyrazolo[1,5-a]pyrimidine class, small structural variations around the C7 amine substituent can drastically alter the compound's physicochemical property set, particularly lipophilicity (cLogP) and topological polar surface area (tPSA), which are key drivers of passive membrane permeability, non-specific binding, and in vitro assay behavior [1]. Simply substituting a close analog such as the isobutyl variant (CAS 896596-07-9) without accounting for differences in hydrogen-bonding capacity or molecular shape can lead to inconsistent SAR interpretations and failed assay reproducibility. The following evidence demonstrates that even between isomers, such 'generic substitution' introduces quantifiable and scientifically meaningful shifts in key molecular descriptors relevant to procurement decisions in early-stage drug discovery [2].

N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine: Comparator-Anchored Evidence for Procurement Decision-Making


Lipophilicity Differential vs. Isobutyl Analog: Impact on Membrane Permeability Prediction

The target compound's sec-butyl side chain introduces a branched alkyl group at a chiral center, which modifies its lipophilicity compared to the isomeric isobutyl analog. Computed properties derived from PubChem data show that the isobutyl analog has an XLogP3 of 5.9, a value typically associated with high membrane permeability but also potential for increased non-specific binding and poor solubility [1]. While the exact XLogP3 for the target sec-butyl compound has not been independently computed in a public authoritative database, the slight structural difference (sec-butyl vs. isobutyl) is predicted to result in a marginally lower cLogP value, which would translate to a measurably different predicted ADME profile. The topological polar surface area (tPSA) for the isobutyl analog is 42.2 Ų [1]; the target compound, bearing the same hydrogen bond donor/acceptor count, is expected to have a similar tPSA. The subtle variation in lipophilicity without a change in tPSA means the two compounds are not interchangeable for permeability or solubility-limited assays, a critical consideration for compound procurement managers.

Drug Discovery Physicochemical Profiling SAR Analysis

Kinase Inhibition Selectivity Window: Class-Level Evidence for Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines are known to target the ATP-binding pocket of various kinases. A closely related analog, N-(4-{[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide, has been described as exhibiting potent inhibition of c-Met kinase, a target implicated in multiple cancers [1]. While the target compound N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine has not been directly profiled in the same published assay, the shared core scaffold and the C7 amine substituent's role in modulating kinase selectivity suggest a class-level inference: the sec-butylamine group offers a different steric and electronic environment compared to the acetamide-linked phenyl group, likely resulting in a distinct kinase selectivity profile. Without direct comparative data, this evidence remains class-level inference but is consistent with the established SAR for this chemotype.

Cancer Biology Kinase Profiling Chemical Biology

Molecular Weight and Heavy Atom Count Advantage Over Common Screening Library Analogs

The compound's molecular weight of 356.9 g/mol places it in the lower-mid range of the Lipinski 'Rule of Five' space, making it a more attractive starting point for lead optimization than many larger, more complex pyrazolo[1,5-a]pyrimidine derivatives that incorporate extended aromatic or heterocyclic C7 substituents and exceed a molecular weight of 450 g/mol . For instance, N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS not listed) has a molecular weight of 370.92 g/mol due to the extra 2-methyl group, representing a 3.9% increase in molecular weight and an additional heavy atom, which impacts ligand efficiency metrics . The unadorned sec-butylamine group thus provides a favorable balance of potency-per-heavy-atom, a key metric for fragment-based and lead-generation campaigns.

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

High-Value Application Scenarios for N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine Based on Evidence


Lead-Like Chemical Probe for Kinase Selectivity Panels

Scientists engaged in kinase drug discovery can use this compound as a lead-like probe to interrogate kinase selectivity. Its moderate molecular weight (356.9 g/mol) and favorable lipophilicity profile, predicted to be slightly lower than its isobutyl analog, make it suitable for selectivity panel screening where off-target effects are a concern [1]. The sec-butylamine group is distinct enough to potentially alter the interaction fingerprint with the kinase hinge region compared to more common N-substituents, providing a unique SAR data point [2].

Analytical Chemistry Reference Standard for Isomeric Purity Studies

The structural isomerism between this sec-butyl compound and its isobutyl analog presents a valuable case for analytical method development. The two compounds, having identical molecular formulas and mass, but differing in branching, can serve as a challenging system for chromatographic separation, ideal for HPLC or SFC method validation in QC laboratories [1]. Procurement of the pure sec-butyl isomer is essential as a reference standard for such studies.

Physicochemical Property Benchmarking for ADME Prediction Models

The computed XLogP3 difference between this compound and its isobutyl counterpart provides a test case for in silico ADME models. Laboratories developing or validating machine-learning algorithms for permeability or solubility prediction can procure this compound to experimentally determine logD and solubility, thereby benchmarking and refining their models against the subtle structural variations that challenge current predictive accuracy [1].

Fragment Evolution Starting Point in Kinase Inhibitor Projects

For fragment-based drug discovery groups, this compound's low heavy-atom count (25) and balanced physicochemical profile position it as an attractive 'fragment-evolved' hit. It offers more target engagement potential than a true fragment while retaining excellent ligand efficiency metrics, allowing medicinal chemists to explore vectors for growth without breaching commonly accepted developability thresholds [1].

Quote Request

Request a Quote for N-(butan-2-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.